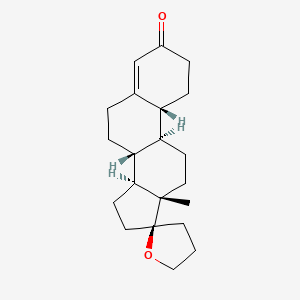
19-Norspiroxenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is derived from estr-4-ene, a steroid nucleus, and features a spiro connection with a furan ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” typically involves multiple steps, including the formation of the steroid nucleus and the subsequent spiro connection with the furan ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the steroid nucleus through cyclization of linear precursors.
Spiro Formation: Introduction of the furan ring through spirocyclization reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Chemistry: Large-scale production using continuous flow reactors to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of “Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” involves its interaction with specific molecular targets. These may include:
Receptors: Binding to steroid receptors or other cellular receptors.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of cellular signaling pathways that regulate various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17S)-: A stereoisomer with different spatial arrangement.
Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-: A compound with a similar structure but different functional groups.
Uniqueness
“Spiro(estr-4-ene-17,2’(3’H)-furan)-3-one, 4’,5’-dihydro-, (17R)-” is unique due to its specific spiro connection and the presence of both steroid and furan rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
1235-13-8 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C21H30O2/c1-20-10-7-17-16-6-4-15(22)13-14(16)3-5-18(17)19(20)8-11-21(20)9-2-12-23-21/h13,16-19H,2-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
UVAQHLGVSKJLTI-XUDSTZEESA-N |
SMILES |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24CCCO4)CCC5=CC(=O)CC[C@H]35 |
SMILES canonique |
CC12CCC3C(C1CCC24CCCO4)CCC5=CC(=O)CCC35 |
Synonymes |
19-norspiroxenone 19-norspiroxenone, (17beta)-isomer 2',3'-alpha-tetrahydrofuran-2'-spiro-17-(estr-4- en-3-one) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















